3-(4-(methylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)propanamide
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Overview
Description
3-(4-(Methylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)propanamide is a synthetic organic compound featuring a sulfonyl group, phenyl ring, thiophene moiety, and cyclopentyl ring. These functionalities lend the compound unique chemical and physical properties, making it significant in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: : A thiophene derivative reacts with a cyclopentylmethyl halide in the presence of a base (e.g., sodium hydride) to form an N-(1-(thiophen-2-yl)cyclopentyl)methyl intermediate.
Step 2: : The intermediate undergoes acylation with a 3-(4-(methylsulfonyl)phenyl)propanoyl chloride, facilitated by a strong base (e.g., triethylamine) to yield the final product.
Industrial Production Methods: Large-scale synthesis involves continuous flow chemistry techniques, optimizing reaction times and temperatures to enhance yield and purity. This process minimizes waste and improves scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The sulfonyl group can be further oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction of the ketone group in the acyl chain using mild reducing agents such as sodium borohydride.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, e.g., halogenation using bromine.
Oxidation: : Hydrogen peroxide, acetic acid, and heat.
Reduction: : Sodium borohydride, methanol, and room temperature.
Substitution: : Bromine, iron(III) bromide, and cold conditions.
Oxidation: : Formation of a sulfone derivative.
Reduction: : Formation of an alcohol.
Substitution: : Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: This compound serves as a precursor in synthesizing complex molecules for studying reaction mechanisms and kinetics.
Biology: In biological studies, it acts as a ligand in receptor binding assays to understand receptor-ligand interactions.
Medicine: It's investigated for its potential in drug development, particularly as a molecule that interacts with specific enzymes or receptors involved in disease pathways.
Industry: Used in material science for creating advanced polymers with unique properties due to its structural features.
Mechanism of Action
The compound interacts with target molecules through hydrogen bonding, π-π interactions, and van der Waals forces. Its mechanism typically involves binding to active sites of enzymes or receptors, altering their conformation and activity.
Molecular Targets and Pathways:Enzymes: : It can inhibit or activate enzymes by binding to their active sites.
Receptors: : It may act as an agonist or antagonist for specific cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Compared to other sulfonyl-containing amides, it offers a unique combination of a cyclopentyl ring and thiophene, which enhances its binding affinity and specificity for certain biological targets.
List of Similar Compounds:3-(4-(Methylsulfonyl)phenyl)-N-((1-phenylcyclopentyl)methyl)propanamide
3-(4-(Methylsulfonyl)phenyl)-N-((1-(furan-2-yl)cyclopentyl)methyl)propanamide
3-(4-(Methylsulfonyl)phenyl)-N-((1-(pyridin-2-yl)cyclopentyl)methyl)propanamide
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c1-26(23,24)17-9-6-16(7-10-17)8-11-19(22)21-15-20(12-2-3-13-20)18-5-4-14-25-18/h4-7,9-10,14H,2-3,8,11-13,15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDUDLSNWHVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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